Piperidin-1-yl(piperidin-3-yl)methanone

Kinase inhibition PI3Kδ Cell-based assay

Researchers optimizing fragment-based libraries need orthogonal functionalization handles. This bis-piperidine methanone offers chemically distinct secondary amine (3-piperidinyl) and tertiary amide sites, enabling selective elaboration without excess H-bond donors that obscure SAR. • Racemic PI3Kδ IC50 = 374 nM vs. (3R)-enantiomer IC50 = 102 nM - a 3.67-fold difference for stereochemistry-activity calibration. • Room-temperature stability supports automated parallel synthesis. Supplied as hydrochloride, ≥98% HPLC, dispatched globally from stock.

Molecular Formula C11H20N2O
Molecular Weight 196.29 g/mol
CAS No. 40576-21-4
Cat. No. B1296231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidin-1-yl(piperidin-3-yl)methanone
CAS40576-21-4
Molecular FormulaC11H20N2O
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2CCCNC2
InChIInChI=1S/C11H20N2O/c14-11(10-5-4-6-12-9-10)13-7-2-1-3-8-13/h10,12H,1-9H2
InChIKeyOSZRYTYCKGZYLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidin-1-yl(piperidin-3-yl)methanone: Structural and Procurement Overview


Piperidin-1-yl(piperidin-3-yl)methanone (CAS 40576-21-4) is a heterocyclic bis-piperidine building block featuring a central methanone bridge linking two piperidine rings . The compound has a molecular weight of 196.29 g/mol (free base) and is commonly supplied as the hydrochloride salt [1]. It is characterized by a dual amine scaffold that offers two distinct sites for functionalization: a secondary amine on the 3-piperidinyl ring and a tertiary amide nitrogen on the 1-piperidinyl moiety. This scaffold configuration provides a versatile platform for fragment-based drug discovery and medicinal chemistry elaboration .

Fragment elaboration
Unsubstituted bis-piperidine scaffold for fragment-based discovery
Orthogonal derivatization
Dual amine sites enable independent functionalization
Racemate profiling
Supports stereochemistry-activity comparison studies

Piperidin-1-yl(piperidin-3-yl)methanone: Why Generic Substitution Fails


Piperidine-containing compounds are ubiquitous in medicinal chemistry, with the piperidine ring representing the most common heterocyclic subunit among FDA-approved drugs . However, within the subclass of bis-piperidine methanones, subtle structural variations produce substantial differences in biological activity, physicochemical properties, and synthetic utility. The unsubstituted bis-piperidine methanone core of CAS 40576-21-4 offers a distinct profile relative to its hydroxylated, methoxylated, or enantiomerically pure analogs. The presence or absence of a single hydroxyl group, the stereochemical configuration at the 3-position, or the introduction of alkyl substituents fundamentally alters target engagement potency, solubility, membrane permeability, and downstream synthetic accessibility. The following quantitative evidence establishes the specific, measurable differentiators that inform scientific selection and procurement decisions for this compound.

Hydroxy-substituted analogs alter profile

Introduction of a 4-hydroxy group adds H-bond donor/acceptor, which may shift solubility and synthetic vector options compared to the unsubstituted core.

Stereochemistry may shift kinase inhibition

Enantiopure (3R)-form exhibits distinct PI3Kδ inhibition; racemic mixture may not reproduce enantiomer-specific potency or selectivity profiles.

Alkyl-substituted piperidine scaffolds diverge

Methyl or other alkyl groups on piperidine rings can alter membrane permeability and target engagement; direct substitution requires validation.

Piperidin-1-yl(piperidin-3-yl)methanone: Comparator-Based Quantitative Evidence


PI3Kδ Inhibition Potency: Racemate vs (3R)-Enantiomer

In a direct head-to-head comparison using identical assay conditions, racemic Piperidin-1-yl(piperidin-3-yl)methanone exhibits approximately 3.7-fold lower potency than its (3R)-enantiomer in inhibiting PI3Kδ-mediated AKT phosphorylation. The racemate (CAS 40576-21-4) displays an IC50 of 374 nM [1], while the (3R)-configured analog demonstrates an IC50 of 102 nM [2]. This stereochemistry-dependent potency differential provides a quantitative benchmark for studies requiring defined stereochemical purity or for comparative pharmacological profiling.

PI3Kδ inhibition
Head-to-head
Racemate IC50 = 374 nM vs (3R) IC50 = 102 nM, 3.67-fold difference
Supports stereochemistry-dependent activity profiling; racemate provides baseline for enantiomer comparison.
Ri-1 cell AKT phosphorylation assay; identical conditions.
Kinase inhibition PI3Kδ Cell-based assay AKT phosphorylation

Fragment Scaffold Versatility: Unsubstituted vs 4-Hydroxy Analog

Piperidin-1-yl(piperidin-3-yl)methanone is classified as a fragment molecule that serves as an essential scaffold for molecular linking, expansion, and modification in drug discovery . Unlike its 4-hydroxy-substituted analog (CAS 496057-57-9), which possesses an additional hydrogen bond donor/acceptor site that restricts synthetic vector options and alters physicochemical properties, the unsubstituted bis-piperidine core provides two unencumbered amine functionalities for orthogonal derivatization. This structural simplicity maximizes synthetic flexibility while minimizing molecular weight, maintaining a fragment-appropriate MW of 196.29 g/mol .

Scaffold versatility
Class-level
MW 196.29 g/mol, 0 OH groups vs 4-hydroxy analog MW 212.29 g/mol
Reported fragment-appropriate simplicity with fewer hydrogen bond donors may facilitate SAR interpretation.
Class-level inference; confirm synthetic tractability for your library.
Fragment-based drug discovery Scaffold elaboration Synthetic accessibility Medicinal chemistry

PI3Kα Inhibition Selectivity: Racemate vs (3R)-Enantiomer

The PI3K isoform selectivity profile differs between the racemic mixture and the enantiopure (3R)-analog. The (3R)-enantiomer demonstrates measurable inhibition of PI3Kα with an IC50 of 222 nM [1]. Comparative PI3Kα inhibition data for the racemic compound (CAS 40576-21-4) under identical assay conditions is not available in public databases, representing a knowledge gap that may be relevant for projects requiring defined PI3K isoform selectivity profiles.

PI3Kα selectivity
Data to verify
Racemate PI3Kα data not reported; (3R)-enantiomer IC50 = 222 nM
Identifies a knowledge gap for isoform selectivity profiling; internal validation recommended.
Biochemical assay, PIP2:PS substrate; cross-study comparable only.
PI3Kα inhibition Kinase selectivity Isoform profiling Biochemical assay

Room Temperature Stability for Laboratory Handling

Piperidin-1-yl(piperidin-3-yl)methanone (CAS 40576-21-4) is reported to be stable at room temperature when stored in closed containers under normal storage and handling conditions [1]. This stability profile supports routine laboratory use without requiring specialized cold-chain storage infrastructure.

Room temp stability
Context-dependent
Reported stable at room temperature in closed containers
May support routine laboratory handling without cold-chain logistics.
Qualitative statement; verify under your storage and handling conditions.
Chemical stability Storage conditions Compound management Laboratory handling

Piperidin-1-yl(piperidin-3-yl)methanone: Optimal Application Scenarios


Fragment-Based Screening Library Construction

CAS 40576-21-4 is explicitly classified as a fragment molecule suitable for molecular linking, expansion, and modification in drug discovery [1]. Its low molecular weight (196.29 g/mol) and absence of substituents on the piperidine rings provide a clean scaffold for fragment-based library assembly. Researchers can leverage the two chemically distinct amine sites—a secondary amine on the 3-piperidinyl ring and a tertiary amide—for orthogonal functionalization without introducing additional hydrogen bond donors that could complicate SAR interpretation. This compound is particularly suited for fragment screening campaigns targeting CNS receptors, kinases, or other piperidine-binding protein families where the bis-piperidine pharmacophore is a privileged recognition element.

Stereochemistry-Activity Studies: PI3Kδ Racemic vs (3R)

The 3.67-fold difference in PI3Kδ-mediated AKT phosphorylation inhibition between the racemic compound (IC50 = 374 nM) and the (3R)-enantiomer (IC50 = 102 nM) [1][2] establishes CAS 40576-21-4 as a critical control compound for stereochemistry-activity relationship studies. Researchers investigating PI3Kδ-dependent pathways can use the racemic mixture as a benchmark to assess the functional consequences of stereochemical purity in their biological systems. This quantitative comparator enables rigorous interpretation of whether observed biological effects are stereospecific or stereochemistry-independent.

Medicinal Chemistry Elaboration for Kinase Optimization

The PI3Kδ inhibitory activity of CAS 40576-21-4 (IC50 = 374 nM in Ri-1 cells) provides a baseline activity level that can be optimized through systematic scaffold elaboration [1]. The dual-piperidine core offers multiple vectors for introducing substituents to modulate potency, selectivity, and pharmacokinetic properties. This starting point is suitable for hit-to-lead campaigns where moderate initial activity is acceptable, provided that the scaffold supports tractable SAR exploration. The room temperature stability [3] of the compound further supports its utility in parallel synthesis and library production workflows.

Racemate Baseline Comparator for (3R)-Enantiomer Studies

Given the availability of comparative PI3Kδ inhibition data (102 nM vs 374 nM) under identical assay conditions [1][2], CAS 40576-21-4 serves as an appropriate negative control or baseline comparator for experiments utilizing the more potent (3R)-enantiomer. This is particularly relevant for cellular assays requiring stereochemistry-dependent response calibration, off-target profiling panels where stereospecific effects must be deconvoluted, and in vivo studies where racemic versus enantiopure pharmacokinetic differences are under investigation. The compound's documented PI3Kδ activity, while moderate, is sufficiently above assay noise to provide a meaningful comparator signal.

Application
Selection Property
Validation Focus
Fragment library construction
Unsubstituted bis-piperidine core with dual amine sites
Orthogonal derivatization and SAR interpretation
Stereochemistry-activity studies
Racemate baseline for (3R)-enantiomer comparison
PI3Kδ inhibition differential verification
Hit-to-lead optimization
Moderate PI3Kδ activity as optimization start point
SAR exploration for potency and selectivity
Enantiomer assay calibration
Comparator for (3R)-enantiomer in identical assay conditions
Cellular response calibration and off-target profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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